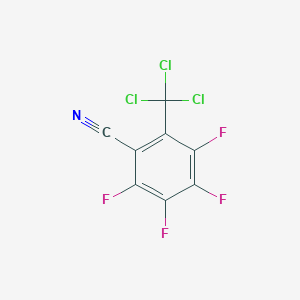
2,6-Dimethyl-4-(2-bromo-1,1,2,2-tetrafluoroethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-4-(2-bromo-1,1,2,2-tetrafluoroethyl)phenol, also known as 2,6-DM-4-Br-TFP, is a synthetic organic compound that is widely used in scientific research. It is a colorless, crystalline solid with a molecular weight of 309.02 g/mol and a melting point of 131-133°C. It is a derivative of phenol, and its structure consists of a phenolic group attached to a brominated tetrafluoroethyl group. 2,6-DM-4-Br-TFP is a versatile compound, and its applications range from drug discovery to medicinal chemistry.
科学的研究の応用
2,6-Dimethyl-4-(2-bromo-1,1,2,2-tetrafluoroethyl)phenolTFP is a useful compound for a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a starting material for the synthesis of a variety of heterocyclic compounds. Additionally, it has been used in the synthesis of polymers, such as polyurethanes, polyvinyl chloride, and polyethylene terephthalate. Furthermore, it has been used in the synthesis of a variety of organic catalysts and ligands.
作用機序
2,6-Dimethyl-4-(2-bromo-1,1,2,2-tetrafluoroethyl)phenolTFP is a versatile compound that can be used in a variety of reactions. Its mechanism of action is dependent on the reaction it is used in. For example, when it is used in the synthesis of organic catalysts and ligands, it acts as an electron-withdrawing group, which stabilizes the transition state of the reaction. In addition, when it is used in the synthesis of polymers, it acts as a cross-linking agent, which helps to form the polymer chain.
Biochemical and Physiological Effects
2,6-Dimethyl-4-(2-bromo-1,1,2,2-tetrafluoroethyl)phenolTFP is a synthetic compound and is not found naturally in the environment. Therefore, its biochemical and physiological effects have not been extensively studied. However, it is known to be a strong acid, and it is known to have a low toxicity in humans and animals.
実験室実験の利点と制限
2,6-Dimethyl-4-(2-bromo-1,1,2,2-tetrafluoroethyl)phenolTFP is a useful compound for a variety of laboratory experiments. Its advantages include its low cost, its low toxicity, and its versatility. It is also easy to synthesize and can be used in a variety of reactions. However, it is important to note that it is a strong acid and can be hazardous when handled improperly.
将来の方向性
2,6-Dimethyl-4-(2-bromo-1,1,2,2-tetrafluoroethyl)phenolTFP is a versatile compound with a variety of applications in scientific research. Future research should focus on further exploring its potential applications, such as its use in drug discovery, medicinal chemistry, and polymer synthesis. Additionally, further research should be conducted to explore its biochemical and physiological effects, as well as its toxicity in humans and animals. Finally, further research should be conducted to explore its potential as a catalyst or ligand in organic reactions.
合成法
2,6-Dimethyl-4-(2-bromo-1,1,2,2-tetrafluoroethyl)phenolTFP can be synthesized via a three-step process. The first step involves the reaction of 2,6-dimethylphenol and 2-bromo-1,1,2,2-tetrafluoroethyl bromide in the presence of a base such as sodium hydroxide. This reaction produces 2,6-dimethyl-4-bromo-1,1,2,2-tetrafluoroethylphenol. The second step involves the reaction of the product with sodium hydroxide, followed by the addition of sodium borohydride, which reduces the bromine atom to a hydroxyl group. The third step involves the removal of the excess sodium hydroxide, followed by the addition of aqueous hydrochloric acid to precipitate the product, 2,6-Dimethyl-4-(2-bromo-1,1,2,2-tetrafluoroethyl)phenolTFP.
特性
IUPAC Name |
4-(2-bromo-1,1,2,2-tetrafluoroethyl)-2,6-dimethylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF4O/c1-5-3-7(4-6(2)8(5)16)9(12,13)10(11,14)15/h3-4,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEPGWSDUPDVPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(C(F)(F)Br)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-(2-bromo-1,1,2,2-tetrafluoroethyl)phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,4'-[(3,3,4,4,5,5-Hexafluoro-1-cyclopentene-1,2-diyl)bis(oxy)]dibenzoic acid disodium salt](/img/structure/B6312110.png)










